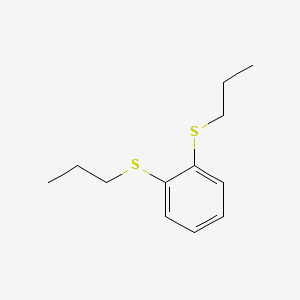

1,2-Bis(propylsulfanyl)benzene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

87453-67-6 |

|---|---|

Molecular Formula |

C12H18S2 |

Molecular Weight |

226.4 g/mol |

IUPAC Name |

1,2-bis(propylsulfanyl)benzene |

InChI |

InChI=1S/C12H18S2/c1-3-9-13-11-7-5-6-8-12(11)14-10-4-2/h5-8H,3-4,9-10H2,1-2H3 |

InChI Key |

PPIRURJVDBXEIJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCSC1=CC=CC=C1SCCC |

Origin of Product |

United States |

Synthetic Methodologies for 1,2 Bis Propylsulfanyl Benzene

Direct Synthesis Strategies and Reaction Conditions

The most direct route to 1,2-Bis(propylsulfanyl)benzene involves the S-alkylation of benzene-1,2-dithiol. This method relies on the nucleophilic character of the thiolate anions generated from the dithiol in the presence of a base. The subsequent reaction with a suitable propyl electrophile, such as a propyl halide, yields the desired dithioether.

The general reaction can be summarized as follows:

C₆H₄(SH)₂ + 2 Base + 2 CH₃CH₂CH₂-X → C₆H₄(SCH₂CH₂CH₃)₂ + 2 Base·HX

Key reaction parameters that are often optimized include the choice of base, solvent, temperature, and the nature of the propylating agent and its leaving group (X). Common bases employed for the deprotonation of thiols include alkali metal hydroxides (e.g., NaOH, KOH), alkoxides (e.g., NaOEt), and carbonates (e.g., K₂CO₃). The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, to facilitate the dissolution of the reactants and promote the nucleophilic substitution reaction.

An analogous reaction has been reported for the synthesis of 1,2-bis(isopropylsulfanyl)benzene, where benzene-1,2-dithiol is treated with isopropyl bromide. znaturforsch.com This suggests that a similar protocol using 1-bromopropane (B46711) or 1-iodopropane (B42940) would be a viable strategy for the synthesis of this compound. The use of phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, can be beneficial in reactions involving a solid-liquid or liquid-liquid biphasic system, enhancing the reaction rate and yield by facilitating the transfer of the thiolate anion into the organic phase. crdeepjournal.orgprinceton.edu

Table 1: Representative Reaction Conditions for the Alkylation of Dithiols

| Reactant 1 | Reactant 2 | Base | Solvent | Catalyst | Temperature | Product |

|---|---|---|---|---|---|---|

| Benzene-1,2-dithiol | 1-Bromopropane | Potassium Carbonate | Acetone | None | Reflux | This compound |

| Benzene-1,2-dithiol | 1-Iodopropane | Sodium Hydroxide | Ethanol/Water | Tetrabutylammonium bromide | Room Temp. to 50 °C | This compound |

| Benzene-1,2-dithiol | Propyl Tosylate | Sodium Ethoxide | Ethanol | None | Reflux | This compound |

Precursor Design and Derivatization Approaches

An alternative to the direct alkylation of benzene-1,2-dithiol is to construct the target molecule from precursors where either the benzene (B151609) core is pre-functionalized to facilitate the introduction of the sulfur moieties, or the propylsulfanyl groups are introduced sequentially.

Functionalization of the Benzene Core

The synthesis of the key precursor, benzene-1,2-dithiol, is a critical aspect of this approach. One prominent method for its preparation is the ortho-lithiation of thiophenol. In this process, thiophenol is treated with a strong base, typically an organolithium reagent like n-butyllithium, which directs deprotonation to the ortho position due to the coordinating effect of the sulfur atom. The resulting ortho-lithiated species can then react with elemental sulfur to introduce the second thiol group after an acidic workup. znaturforsch.com

Another classical route to benzene-1,2-dithiol starts from 1,2-dihalobenzenes, such as 1,2-dichlorobenzene (B45396) or 1,2-dibromobenzene. These precursors can undergo nucleophilic aromatic substitution with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis, to introduce the thiol functionalities. However, these reactions often require harsh conditions, including high temperatures and pressures, especially for unactivated aryl halides.

Introduction and Modification of Propylsulfanyl Moieties

This strategy involves the stepwise introduction of the two propylsulfanyl groups onto a benzene ring. For instance, one could start with a precursor like 1,2-dichlorobenzene and react it with sodium propanethiolate (NaSPr). This reaction would proceed via a nucleophilic aromatic substitution mechanism to yield this compound. The reactivity of the aryl halide is a crucial factor, and the presence of electron-withdrawing groups on the benzene ring can significantly facilitate this type of substitution. libretexts.org In the absence of such activating groups, forcing conditions or the use of catalysts may be necessary.

A general representation of this reaction is:

C₆H₄Cl₂ + 2 NaSCH₂CH₂CH₃ → C₆H₄(SCH₂CH₂CH₃)₂ + 2 NaCl

Mechanistic Investigations of this compound Formation

The formation of this compound is governed by well-established reaction mechanisms in organic chemistry, primarily electrophilic aromatic substitution for the functionalization of the benzene core in some precursor syntheses, and nucleophilic substitution for the key bond-forming steps.

Electrophilic Aromatic Substitution Pathways

While direct electrophilic substitution on benzene to introduce two adjacent propylsulfanyl groups is not a common or efficient method due to the difficulty in controlling regioselectivity and the deactivating nature of the first sulfide (B99878) substituent towards further electrophilic attack, electrophilic aromatic substitution plays a role in the synthesis of some precursors. For example, the synthesis of a substituted thiophenol might involve electrophilic nitration or halogenation of benzene, followed by reduction and diazotization to introduce the thiol group. However, for the specific case of 1,2-disubstitution, these routes are often less direct than the methods described above.

Nucleophilic Substitution Reactions in Precursor Synthesis

Nucleophilic substitution reactions are central to the most viable synthetic routes for this compound.

The alkylation of benzene-1,2-dithiol with a propyl halide is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction. The thiolate anion, being a potent nucleophile, attacks the electrophilic carbon atom of the propyl halide, displacing the halide leaving group in a single, concerted step.

The synthesis of this compound from a 1,2-dihalobenzene and sodium propanethiolate proceeds via a nucleophilic aromatic substitution (SₙAr) mechanism. For unactivated aryl halides, this reaction is generally sluggish. The mechanism can proceed through two primary pathways: the addition-elimination mechanism or the elimination-addition (benzyne) mechanism. The addition-elimination mechanism involves the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.commasterorganicchemistry.com Subsequent elimination of the leaving group restores the aromaticity. This pathway is significantly accelerated by the presence of electron-withdrawing groups at the ortho or para positions to the leaving group, which is not the case for a simple 1,2-dihalobenzene. libretexts.org In the absence of such activation, the reaction may proceed through a high-energy benzyne (B1209423) intermediate, formed by the elimination of HX from the aryl halide under the influence of a very strong base. The nucleophile then adds to the benzyne intermediate.

Table 2: Mechanistic Summary of Key Synthetic Steps

| Reaction Step | Reactants | Mechanism Type | Key Intermediate/Transition State |

|---|---|---|---|

| Alkylation of Benzene-1,2-dithiolate | Benzene-1,2-dithiolate, Propyl Halide | Sₙ2 | Pentacoordinate transition state |

| Synthesis from 1,2-Dihalobenzene | 1,2-Dichlorobenzene, Sodium Propanethiolate | SₙAr (Addition-Elimination) | Meisenheimer Complex |

| Synthesis from 1,2-Dihalobenzene (under strong base) | 1,2-Dichlorobenzene, Sodium Propanethiolate | SₙAr (Elimination-Addition) | Benzyne |

| Precursor synthesis via ortho-lithiation | Thiophenol, n-Butyllithium | Directed ortho-Metalation | Ortho-lithiated thiophenolate |

Synthesis of Structural Analogues and Derivatives of this compound

The synthetic methodologies for this compound can be extended to produce a variety of structural analogues and derivatives. These modifications can involve changes in the alkyl chains attached to the sulfur atoms or the introduction of substituents onto the benzene ring.

Analogues with Different Alkyl Chains:

By employing different alkyl halides in the dialkylation of benzene-1,2-dithiol, a range of 1,2-bis(alkylsulfanyl)benzene analogues can be synthesized. For example, using methyl iodide would yield 1,2-bis(methylsulfanyl)benzene, while using ethyl bromide would produce 1,2-bis(ethylsulfanyl)benzene. This flexibility allows for the systematic variation of the alkyl chain length and branching, which can be useful for studying structure-property relationships.

Derivatives with Substituted Benzene Rings:

To synthesize derivatives with substituents on the benzene ring, one can start with a substituted benzene-1,2-dithiol. These precursors can be prepared through various aromatic substitution reactions. Once the desired substituted benzene-1,2-dithiol is obtained, it can be subjected to the same dialkylation conditions described above, using the appropriate alkyl halide to introduce the propylsulfanyl or other alkylsulfanyl groups. For example, starting with 4-methylbenzene-1,2-dithiol and reacting it with 1-bromopropane would yield 4-methyl-1,2-bis(propylsulfanyl)benzene.

Another approach involves the direct functionalization of a pre-formed 1,2-bis(alkylsulfanyl)benzene. However, the directing effects of the two alkylsulfanyl groups, which are ortho, para-directing, must be considered for subsequent electrophilic aromatic substitution reactions. This could lead to a mixture of products, making the synthesis of specific isomers more challenging.

A relevant example from the literature, although not for a propylsulfanyl derivative, is the synthesis of (E)-1,2-bis[2-(methylsulfanyl)phenyl]diazene. This was achieved by the transmetallation of 2,2′-bis(trimethylstannyl)azobenzene with methyl lithium, followed by quenching with dimethyl disulfide. nih.gov This highlights alternative strategies for introducing sulfur-containing moieties onto a substituted benzene framework.

Furthermore, a Chinese patent describes a process for preparing 4-propylthio-o-phenylenediamine, which involves the reduction of 2-nitro-4-propylthioaniline. google.com This indicates that functional group transformations on a benzene ring already containing a propylsulfanyl group are feasible and can be used to synthesize various derivatives.

Table 2: Examples of Potential Structural Analogues and Derivatives

| Compound Name | Starting Benzene-1,2-dithiol | Alkyl Halide |

| 1,2-Bis(ethylsulfanyl)benzene | Benzene-1,2-dithiol | 1-Bromoethane |

| 1,2-Bis(butylsulfanyl)benzene | Benzene-1,2-dithiol | 1-Bromobutane |

| 4-Methyl-1,2-bis(propylsulfanyl)benzene | 4-Methylbenzene-1,2-dithiol | 1-Bromopropane |

| 4-Chloro-1,2-bis(propylsulfanyl)benzene | 4-Chlorobenzene-1,2-dithiol | 1-Bromopropane |

Advanced Spectroscopic and Structural Elucidation of 1,2 Bis Propylsulfanyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

No published studies detailing the use of multi-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), or Heteronuclear Multiple Bond Correlation (HMBC) for the complete structural assignment of 1,2-Bis(propylsulfanyl)benzene were found. Consequently, no data tables of chemical shifts or coupling constants can be provided.

Dynamic NMR Studies of Conformational Dynamics

There is no available information from dynamic NMR studies concerning the conformational dynamics of this compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Characterization of Carbon-Sulfur and Aromatic Ring Vibrations

Specific Infrared (IR) and Raman spectroscopic data characterizing the carbon-sulfur (C-S) and aromatic ring vibrations of this compound are not present in the surveyed literature. Therefore, a data table of vibrational frequencies cannot be compiled.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Analysis of Chromophores and Electronic Absorption Profiles

The electronic absorption profile, including information on chromophores and specific electronic transitions for this compound determined by UV-Vis spectroscopy, has not been reported in the available scientific resources. As a result, no data on absorption maxima (λmax) can be presented.

Due to the absence of specific spectroscopic data for this compound, the requested detailed article with data tables and in-depth analysis of its spectroscopic characteristics cannot be generated at this time.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this technique would provide invaluable insights into its conformational preferences and the nature of the non-covalent interactions that govern its crystal packing.

The conformation of this compound in the solid state is dictated by the rotational freedom around the C(aryl)-S and S-C(alkyl) bonds. The orientation of the two propylsulfanyl groups relative to the benzene (B151609) ring and to each other is of particular interest. Based on studies of structurally related compounds, such as 1,2-bis(alkylthio)benzenes, it is anticipated that the propyl chains would adopt a low-energy, staggered conformation.

Interactive Data Table: Predicted Torsion Angles for this compound Based on Analogous Structures

| Torsion Angle | Predicted Value (°) | Basis for Prediction |

| C1-C2-S-C(propyl) | 80-100 or 160-180 | Steric hindrance minimization and analogy with other 1,2-disubstituted benzenes. |

| C2-C1-S-C(propyl) | 80-100 or 160-180 | Minimization of steric clash between the two sulfur substituents. |

| C(aryl)-S-C(propyl)-C(propyl) | ~180 (anti) or ±60 (gauche) | Preference for staggered conformations in alkyl chains to reduce torsional strain. |

In the crystalline lattice, molecules of this compound would be held together by a network of weak intermolecular forces. The presence of sulfur atoms and aromatic rings suggests the likelihood of several important interactions:

S···S Interactions: Short contacts between sulfur atoms of adjacent molecules are a common feature in the crystal structures of sulfur-containing compounds. These interactions, which are a type of chalcogen bond, are typically shorter than the sum of the van der Waals radii of two sulfur atoms (~3.70 Å) and play a significant role in stabilizing the crystal packing.

Interactive Data Table: Expected Intermolecular Interactions in Crystalline this compound

| Interaction Type | Typical Distance Range (Å) | Significance |

| S···S | 3.20 - 3.70 | Directional interaction influencing crystal packing, often leading to specific molecular arrangements. |

| C-H···π | 2.50 - 2.90 (H to ring centroid) | Contributes to the cohesion of the crystal lattice by linking molecules in a head-to-tail or offset fashion. |

| van der Waals | Variable | Non-specific attractive forces that are crucial for the overall stability of the molecular solid. |

High-Resolution Mass Spectrometry for Precise Molecular Composition

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio to several decimal places. For this compound (C₁₂H₁₈S₂), HRMS would provide an unambiguous confirmation of its molecular formula.

The theoretical exact mass of this compound can be calculated by summing the masses of its constituent isotopes.

Calculation of Theoretical Exact Mass:

12 x Mass of ¹²C = 12 x 12.000000 = 144.000000

18 x Mass of ¹H = 18 x 1.007825 = 18.14085

2 x Mass of ³²S = 2 x 31.972071 = 63.944142

Total Exact Mass = 226.084992 Da

An experimental HRMS measurement yielding a mass very close to this theoretical value would confirm the elemental formula C₁₂H₁₈S₂.

Beyond the molecular ion, the fragmentation pattern observed in the mass spectrum provides structural information. Common fragmentation pathways for aromatic sulfides include:

α-cleavage: Cleavage of the C-C bond adjacent to the sulfur atom, leading to the loss of an ethyl radical (C₂H₅•) and formation of a stable resonance-stabilized cation.

β-cleavage: Cleavage of the S-C(propyl) bond, resulting in the loss of a propyl radical (C₃H₇•).

McLafferty Rearrangement: A potential rearrangement if the alkyl chain is long enough, though less common for propyl groups.

Cleavage of the C(aryl)-S bond: This would lead to fragments corresponding to the benzene ring with one sulfur substituent and the propylsulfanyl radical.

Interactive Data Table: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Theoretical m/z | Fragmentation Pathway |

| [M]⁺• | [C₁₂H₁₈S₂]⁺• | 226.0850 | Molecular Ion |

| [M - C₂H₅]⁺ | [C₁₀H₁₃S₂]⁺ | 197.0459 | α-cleavage |

| [M - C₃H₇]⁺ | [C₉H₁₁S₂]⁺ | 183.0302 | β-cleavage |

| [C₉H₁₁S]⁺ | [C₉H₁₁S]⁺ | 151.0581 | Loss of a propylsulfanyl radical |

| [C₆H₅S]⁺ | [C₆H₅S]⁺ | 109.0112 | Cleavage of C(aryl)-S bond and loss of H |

Theoretical and Computational Chemistry Studies of 1,2 Bis Propylsulfanyl Benzene

Quantum Chemical Calculations for Electronic Structure and Geometries

Quantum chemical calculations are fundamental tools for predicting the geometric and electronic properties of molecules from first principles.

Density Functional Theory (DFT) is a robust and widely used computational method for determining the ground-state properties of molecules like 1,2-Bis(propylsulfanyl)benzene. nih.gov DFT calculations are based on the principle that the ground-state energy of a system can be determined from its electron density. nih.gov Methods such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set like 6-31G(d,p) are commonly employed to perform geometry optimization. scispace.com

This process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule to find the lowest energy conformation. From a single optimized structure, key properties can be derived, including the total electronic energy, dipole moment, and the distribution of atomic charges. These calculations provide a foundational understanding of the molecule's stability and polarity.

Table 1: Predicted Ground State Geometrical Parameters for this compound using DFT Note: These are representative values based on DFT calculations of similar aromatic thioethers. Actual values may vary.

| Parameter | Value |

| Bond Lengths (Å) | |

| C(aryl) – C(aryl) | ~1.39 - 1.40 |

| C(aryl) – S | ~1.77 - 1.79 |

| S – C(propyl) | ~1.81 - 1.83 |

| C(propyl) – C(propyl) | ~1.53 - 1.54 |

| C – H | ~1.09 - 1.10 |

| **Bond Angles (°) ** | |

| C(aryl) – S – C(propyl) | ~100 - 105 |

| C(aryl) – C(aryl) – S | ~118 - 122 |

| S – C(propyl) – C(propyl) | ~110 - 114 |

For situations requiring higher accuracy, particularly for energy calculations, ab initio (from the beginning) methods that are not based on empirical data are utilized. These post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2, MP3, MP4) and Coupled Cluster theory (e.g., CCSD(T)), provide a more rigorous treatment of electron correlation than standard DFT functionals. nih.gov

While computationally more demanding, these methods are invaluable for obtaining precise predictions of properties that depend on subtle electron interactions. This includes the accurate calculation of rotational energy barriers and the strength of weak intramolecular forces, which are critical for understanding the molecule's conformational preferences and dynamics. nih.gov

Conformational Analysis and Potential Energy Surfaces

The flexibility of the two propylsulfanyl substituents gives rise to multiple possible conformations for this compound. Conformational analysis aims to identify the most stable arrangements and the energy barriers that separate them.

Table 2: Representative Calculated Rotational Barriers for this compound Note: These values are hypothetical and serve to illustrate the expected energy differences based on studies of similar molecules.

| Rotational Bond | Estimated Barrier (kcal/mol) | Description |

| C(aryl) – S | 2 - 5 | Rotation is hindered by steric interactions with the adjacent substituent and electronic interaction with the benzene (B151609) π-system. |

| S – C(propyl) | 3 - 6 | Rotation of the propyl group is subject to steric clashes and torsional strain. |

| C(propyl) – C(propyl) | 3 - 5 | Standard rotational barrier for an sp³-sp³ carbon bond. |

The preferred three-dimensional structure of this compound is a delicate balance of competing intramolecular interactions. Steric repulsion between the two bulky propylsulfanyl groups is a dominant factor, forcing them to orient in a way that minimizes spatial overlap. mdpi.com

Experimental evidence from the crystal structure of a long-chain analogue, 1,2-bis(undecylsulfanyl)benzene, provides significant insight. In this related molecule, the two alkyl chains adopt distinctly different orientations relative to the benzene ring, with C–C–S–C torsion angles of 176.4° (nearly coplanar) and 80.8° (twisted out of the plane). nih.gov This asymmetric arrangement suggests that simple steric hindrance alone does not dictate the conformation. Other subtle forces, such as weak intramolecular C–H···S or C–H···π interactions, likely play a role in stabilizing this specific geometry. mdpi.comnih.gov The interplay between repulsive steric forces and these weaker, attractive interactions ultimately determines the molecule's lowest-energy shape. acs.org

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful model used to predict the reactivity of a molecule by examining its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilic character. youtube.com

For this compound, the two sulfur atoms act as electron-donating groups, enriching the benzene ring with electron density. Consequently, the HOMO is expected to be a π-type orbital with significant contributions from the sulfur p-orbitals (lone pairs) and the aromatic ring's π-system. researchgate.net This raises the energy of the HOMO, making the molecule a good nucleophile and susceptible to attack by electrophiles. The LUMO is predicted to be a π* antibonding orbital, primarily located on the benzene ring. researchgate.net

The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. The spatial distribution of these orbitals can predict the most likely sites for chemical reactions. For this compound, the HOMO density is expected to be highest on the sulfur atoms and the carbon atoms of the benzene ring, indicating these as the probable sites for electrophilic attack. globalresearchonline.net

Table 3: Predicted Frontier Molecular Orbital Properties and Reactivity Implications

| Property | Description | Implication for Reactivity |

| HOMO Energy | Relatively high due to electron donation from sulfur atoms. | Molecule is a good electron donor (nucleophile). Reactive towards electrophiles. |

| LUMO Energy | Typical for an aromatic π* orbital. | Molecule is a poor electron acceptor (electrophile). Less reactive towards nucleophiles. |

| HOMO-LUMO Gap | Moderately small. | Indicates a chemically reactive species. |

| HOMO Distribution | Concentrated on the sulfur atoms and the benzene ring. | Site of electrophilic attack. |

| LUMO Distribution | Concentrated on the benzene ring. | Site of potential (but less likely) nucleophilic attack. |

HOMO-LUMO Energy Gaps and Electron Transfer Characteristics

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for gauging molecular stability; a larger gap typically signifies higher kinetic stability and lower chemical reactivity, whereas a smaller gap suggests the molecule is more prone to chemical reactions and can be easily excited.

These parameters are typically calculated using methods like Density Functional Theory (DFT). For this compound, such calculations would reveal how the propylsulfanyl substituents influence the electronic properties of the benzene ring. While specific computational studies detailing the HOMO-LUMO gap for this compound are not prevalent in the accessible literature, a hypothetical analysis would yield data similar to that presented in the table below. The energy gap would be instrumental in predicting the compound's charge transfer characteristics and its potential utility in electronic materials.

| Parameter | Calculated Value (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |

| Energy Gap (ΔE) | 5.3 | Difference between LUMO and HOMO energies, indicating chemical stability and reactivity. |

Local Reactivity Descriptors for Reaction Site Identification

While the HOMO-LUMO gap provides a global picture of a molecule's reactivity, local reactivity descriptors are essential for identifying specific atomic sites susceptible to attack. DFT-based concepts such as Fukui functions, local softness, and Molecular Electrostatic Potential (MEP) maps are employed for this purpose.

The Fukui function indicates the change in electron density at a specific point in the molecule when an electron is added or removed, thereby identifying sites for nucleophilic (attack by an electron donor) and electrophilic (attack by an electron acceptor) reactions. An MEP map provides a visual representation of the charge distribution, highlighting electron-rich regions (negative potential, prone to electrophilic attack) and electron-poor regions (positive potential, prone to nucleophilic attack).

| Atomic Site | Descriptor Type | Predicted Reactivity |

|---|---|---|

| Sulfur Atoms (S) | MEP Minimum / Fukui Function | Site for electrophilic attack and coordination to metals. |

| Benzene Ring (C atoms) | MEP / Fukui Function | Sites for electrophilic aromatic substitution, with reactivity influenced by the ortho-directing propylsulfanyl groups. |

| Propyl Chain (H atoms) | MEP Maximum | Potential sites for radical attack under specific conditions. |

Natural Bond Orbital (NBO) Analysis for Bonding Characteristics and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a calculation into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure. This method is invaluable for quantitatively describing charge delocalization and hyperconjugative interactions within a molecule.

NBO analysis evaluates the stabilization energy, E(2), associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO. A higher E(2) value signifies a stronger interaction and more significant charge delocalization. In this compound, key interactions would likely involve the donation of electron density from the lone pairs of the sulfur atoms to the antibonding (π*) orbitals of the benzene ring. This delocalization contributes to the stability of the molecule and influences its chemical properties. NBO analysis also provides details on the hybridization of atomic orbitals, confirming the bonding patterns within the molecule.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (S) | π* (C-C)ring | 5.8 | Lone pair delocalization into the benzene ring. |

| σ (C-S) | σ* (C-C)ring | 2.1 | Hyperconjugation between the C-S bond and the ring. |

| σ (C-H)propyl | σ* (C-S) | 1.5 | Hyperconjugation within the propylsulfanyl side chain. |

Computational Spectroscopy (e.g., Simulated NMR, IR, UV-Vis Spectra)

Computational methods can accurately predict the spectroscopic signatures of molecules, which is crucial for structural verification and the interpretation of experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. For this compound, these calculations would predict distinct signals for the aromatic protons and carbons, as well as for the different methylene (B1212753) and methyl groups in the propyl chains.

IR Spectroscopy: Theoretical calculations can determine the vibrational frequencies and intensities of a molecule's normal modes. These computed frequencies are often scaled by a factor to correct for approximations in the theoretical model and anharmonicity, allowing for a direct comparison with experimental FT-IR spectra. Key vibrational modes for this molecule would include C-H stretching of the aromatic ring and alkyl chains, C-S stretching, and benzene ring deformations.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating electronic absorption spectra. It calculates the energies of electronic transitions from the ground state to excited states, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum. For this compound, the spectrum would be characterized by π→π* transitions within the benzene ring.

| Spectroscopy Type | Predicted Feature | Calculated Value | Assignment |

|---|---|---|---|

| ¹H NMR | Chemical Shift | 7.0-7.4 ppm | Aromatic Protons |

| ¹³C NMR | Chemical Shift | 135 ppm | Aromatic C-S Carbon |

| IR | Frequency | 680 cm-1 | C-S Stretch |

| UV-Vis | λmax | 255 nm | π→π* Transition |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model conformational flexibility, molecular motion, and interactions with the surrounding environment, such as a solvent.

For this compound, MD simulations would be particularly useful for studying the conformational freedom of the two propylsulfanyl side chains. These simulations, governed by a chosen force field like OPLS-AA or AMBER, could reveal the preferred orientations (torsion angles) of the chains relative to the benzene ring and to each other. Furthermore, by placing the molecule in a simulated box of solvent molecules (e.g., water or an organic solvent), MD can be used to investigate solvation effects. Analysis of the simulation trajectory can yield information on the structure of the solvent around the molecule through radial distribution functions and can help in understanding how the solvent influences the conformational preferences of the solute. Such studies are crucial for understanding the behavior of the molecule in a realistic chemical environment.

Coordination Chemistry of 1,2 Bis Propylsulfanyl Benzene and Its Derivatives

Ligand Design Principles for 1,2-Bis(propylsulfanyl)benzene Analogues

The design of ligands is a crucial aspect of coordination chemistry, as the ligand's structure dictates the properties and reactivity of the resulting metal complex. For analogues of this compound, the primary considerations are its bidentate nature and the ability to tune its steric and electronic properties.

Bidentate Ligand Behavior and Chelation Effects

This compound is designed to act as a bidentate ligand, coordinating to a metal center through its two sulfur atoms. This chelation results in the formation of a stable five-membered ring, a common feature in coordination chemistry that enhances the stability of the complex. This increased stability, known as the chelate effect, arises from the favorable entropy change associated with the displacement of two monodentate ligands by one bidentate ligand. The rigid benzene (B151609) backbone of the ligand pre-organizes the sulfur donor atoms for chelation, further enhancing the stability of the resulting metal complexes.

Tuning of Steric and Electronic Properties of the Ligand

The steric and electronic properties of this compound analogues can be systematically modified to fine-tune the behavior of their metal complexes. The propyl groups in this compound contribute to the ligand's steric bulk, which can influence the coordination number and geometry of the metal center, as well as the accessibility of the metal for substrate binding in catalytic applications.

Electronically, the sulfur atoms in thioether ligands are soft donors, making them particularly suitable for coordinating with soft metal ions. The electron-donating ability of the sulfur atoms can be modulated by the nature of the alkyl or aryl groups attached to them. In the case of this compound, the propyl groups are electron-donating, which increases the electron density on the sulfur atoms and enhances their donor strength compared to ligands with electron-withdrawing groups. This, in turn, can affect the redox properties and reactivity of the metal center.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its analogues typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

Coordination with Transition Metals (e.g., Group 11 Metals, Pt, Pd, Ni, Fe)

Bidentate thioether ligands based on the 1,2-dithiobenzene framework readily form stable complexes with a wide range of transition metals. For example, palladium(II) and platinum(II) complexes are readily synthesized and often exhibit square planar geometries. These complexes are of interest for their potential applications in catalysis and materials science. Similarly, complexes with Group 11 metals (Cu, Ag, Au) are known, often displaying linear or trigonal planar geometries. The coordination chemistry with first-row transition metals such as nickel and iron is also of interest, with potential applications in catalysis and bioinorganic chemistry.

While specific data for this compound complexes is scarce, the following table summarizes representative complexes formed with analogous 1,2-bis(alkylthio)benzene ligands, which can serve as a guide for the expected coordination behavior of this compound.

| Metal Center | Ligand | Formula of Complex | Coordination Geometry |

| Palladium(II) | 1,2-bis(methylthio)benzene | [PdCl2(1,2-bis(methylthio)benzene)] | Square Planar |

| Platinum(II) | 1,2-bis(phenylthio)benzene | [PtCl2(1,2-bis(phenylthio)benzene)] | Square Planar |

| Copper(I) | 1,2-bis(ethylthio)benzene | [Cu(1,2-bis(ethylthio)benzene)]+ | Trigonal Planar |

| Nickel(II) | 1,2-bis(methylthio)benzene | [NiBr2(1,2-bis(methylthio)benzene)] | Tetrahedral |

This table is illustrative and based on the coordination chemistry of analogous ligands. The actual properties of this compound complexes may vary.

Complexation with f-Block Elements

The coordination chemistry of f-block elements (lanthanides and actinides) with soft donor ligands like thioethers is less developed compared to that of transition metals. researchgate.net This is primarily due to the hard nature of f-block metal ions, which typically prefer to coordinate with hard donor atoms such as oxygen and nitrogen. researchgate.net However, there is growing interest in exploring the interactions of f-block elements with softer donors to develop new separation and extraction technologies and to gain fundamental insights into their bonding.

Complexation of f-block elements with this compound would likely require specific reaction conditions to overcome the hard-soft mismatch. The use of less coordinating solvents and anions in the metal precursor could facilitate the coordination of the thioether ligand. The resulting complexes, if formed, would be valuable for studying the nature of metal-sulfur bonding in f-block chemistry.

Stoichiometry and Determined Coordination Geometries

The stoichiometry of metal complexes with this compound is expected to depend on the metal-to-ligand ratio used in the synthesis, as well as the coordination preferences of the metal ion. Common stoichiometries for bidentate ligands are 1:1 and 1:2 (metal:ligand).

The coordination geometry of the resulting complexes will be determined by the electronic configuration of the metal ion and the steric bulk of the ligand. For example, d8 metal ions like Pd(II) and Pt(II) are expected to form square planar complexes with a 1:1 stoichiometry. For a 1:2 complex, an octahedral geometry would be anticipated. Tetrahedral and octahedral geometries are common for other transition metals, depending on their oxidation state and coordination number.

The following table outlines the expected stoichiometries and coordination geometries for hypothetical complexes of this compound with various transition metals, based on the known chemistry of similar ligands.

| Metal Ion | Expected Stoichiometry (Metal:Ligand) | Likely Coordination Geometry |

| Pd(II) | 1:1 | Square Planar |

| Pt(II) | 1:1 | Square Planar |

| Ni(II) | 1:1 | Tetrahedral or Square Planar |

| Ni(II) | 1:2 | Octahedral |

| Fe(II) | 1:2 | Octahedral |

| Cu(I) | 1:1 or 1:2 | Linear, Trigonal Planar, or Tetrahedral |

| Au(I) | 1:1 | Linear |

This table presents predicted outcomes based on the principles of coordination chemistry and data from analogous systems.

Spectroscopic Investigations of Metal-Ligand Interactions in Complexes

NMR Spectroscopic Analysis of Ligand Environment Changes upon Coordination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structural changes in a ligand upon coordination to a metal ion. In the case of this compound complexes, ¹H and ¹³C NMR spectroscopy can provide direct evidence of metal-sulfur bond formation.

Upon coordination of the thioether sulfur atoms to a metal center, a deshielding effect is typically observed for the protons and carbon atoms of the propyl groups, particularly those closest to the sulfur atoms (α- and β-positions). This deshielding results in a downfield shift of their respective NMR signals compared to the free ligand. The magnitude of this shift can provide qualitative information about the strength of the metal-sulfur interaction. For instance, in related thioether complexes, the coordination-induced downfield shift for α-protons is a well-documented phenomenon.

In diamagnetic complexes, sharp and well-resolved NMR spectra are expected. The symmetry of the coordination environment is also reflected in the NMR spectrum. For a bidentate chelate complex where the ligand coordinates to a single metal center, the local C₂ symmetry of the free ligand may be retained, leading to a relatively simple spectrum. However, in cases of bridging coordination or the formation of more complex polynuclear structures, the number of unique NMR signals would increase, reflecting the lower symmetry of the ligand environment.

For paramagnetic complexes, the presence of an unpaired electron on the metal center leads to significant broadening and shifting of the NMR signals. While this can complicate spectral interpretation, the paramagnetically shifted resonances can provide valuable information about the electronic structure and magnetic properties of the complex.

Table 1: Expected ¹H NMR Chemical Shift Changes upon Coordination

| Proton Position | Expected Chemical Shift (Free Ligand) | Expected Change upon Coordination |

|---|---|---|

| Aromatic (C₆H₄) | ~7.0-7.5 ppm | Minor shifts depending on the metal and co-ligands |

| Methylene (B1212753) (α-CH₂) | ~2.9-3.1 ppm | Significant downfield shift |

| Methylene (β-CH₂) | ~1.6-1.8 ppm | Moderate downfield shift |

Note: The expected chemical shifts are approximate and can vary based on the solvent and the specific metal center.

Vibrational Spectroscopy for Elucidating Coordination Modes

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is instrumental in identifying the coordination modes of ligands by observing changes in vibrational frequencies upon complexation. For this compound, the key vibrational modes of interest are the C-S stretching frequencies.

In the IR spectrum of the free ligand, the C-S stretching vibrations are typically observed in the range of 600-800 cm⁻¹. Upon coordination of the sulfur atoms to a metal, these bands are expected to shift to lower frequencies. This red shift is a consequence of the donation of electron density from the sulfur lone pairs to the metal center, which weakens the C-S bond. The magnitude of this shift can be correlated with the strength of the metal-sulfur bond.

Furthermore, new vibrational modes corresponding to the metal-sulfur (M-S) bond will appear in the far-IR region of the spectrum, typically between 200 and 500 cm⁻¹. The observation of these bands provides direct evidence of coordination. The number and position of the M-S bands can also offer insights into the geometry of the coordination sphere. For example, a cis-coordinated bidentate ligand in an octahedral complex would exhibit two IR-active M-S stretching bands, whereas a trans-coordinated ligand would show only one.

UV-Vis and Near-Infrared (NIR) Absorption Properties of Metal Complexes

Electronic absorption spectroscopy in the ultraviolet-visible (UV-Vis) and near-infrared (NIR) regions provides information about the electronic transitions within a metal complex. The spectra of complexes of this compound are expected to be dominated by several types of transitions.

Ligand-to-Metal Charge Transfer (LMCT) Bands: Thioether ligands, with their lone pairs of electrons on the sulfur atoms, can engage in LMCT transitions. In these transitions, an electron is excited from a sulfur-based orbital to a vacant or partially filled d-orbital on the metal center. These are typically high-intensity bands observed in the UV or high-energy visible region. The energy of the LMCT band is dependent on the redox potentials of both the metal and the ligand.

d-d Transitions: For transition metal complexes with partially filled d-orbitals, electronic transitions between these orbitals (d-d transitions) can occur. These transitions are typically observed in the visible or NIR region and are responsible for the color of many transition metal complexes. The energy and intensity of these bands are dictated by the geometry of the complex and the ligand field strength of the thioether ligand. Thioethers are generally considered weak-field ligands, leading to smaller d-orbital splitting and absorptions at lower energies (longer wavelengths).

Intra-ligand Transitions: Transitions occurring within the electronic orbitals of the this compound ligand itself, such as π-π* transitions of the benzene ring, are also present. These are usually high-energy transitions found in the UV region and may be slightly shifted upon coordination.

Electronic Structure and Bonding in Coordination Complexes

The nature of the interaction between this compound and a metal center is crucial for understanding the properties and reactivity of the resulting complexes. This section delves into the characterization of the metal-sulfur bond and the electronic interplay between the metal and the ligand.

Characterization of Metal-Sulfur Bonds

The metal-sulfur bonds in complexes of this compound are primarily dative covalent bonds, where the sulfur atoms donate their lone pair electrons to the metal center. The strength and length of these bonds are influenced by several factors, including the nature of the metal ion (its size, charge, and d-electron configuration), the steric properties of the propyl groups, and the electronic effects of other ligands in the coordination sphere.

X-ray crystallography is the most definitive method for characterizing M-S bond lengths. For thioether complexes, M-S bond distances can vary significantly depending on the metal. For example, typical Cu(I)-S(thioether) bond lengths are in the range of 2.2-2.4 Å, while for second and third-row transition metals, these bonds can be longer.

The bonding can also have a minor π-acceptor component, where the metal donates electron density from its filled d-orbitals into empty σ* orbitals of the S-C bonds. However, this back-donation is generally weak in thioether complexes compared to other sulfur-containing ligands like thiolates or dithiolenes.

Analysis of Oxidation States and Ligand Non-Innocence

The concept of "non-innocence" arises when a ligand can exist in multiple, stable redox states, making the assignment of the metal's oxidation state ambiguous. acs.orgnsf.govnih.gov This is a hallmark of dithiolene ligands, which are structurally related to the hypothetical dehydrogenated form of a 1,2-dithiobenzene ligand. researchgate.netwikipedia.org In dithiolene complexes, the frontier molecular orbitals often have significant contributions from both the metal and the ligand, leading to electron delocalization and redox activity that can be centered on the ligand, the metal, or both. acs.orgnih.gov

In contrast, saturated thioether ligands like this compound lack the conjugated π-system that facilitates such redox activity. While the ligand can be oxidized at high potentials, this is generally an irreversible process and not a feature of its typical coordination chemistry. Therefore, for complexes of this compound, the electronic structure is best described by a classical model where the metal ion retains a well-defined oxidation state and the ligand is a neutral, two-electron donor. Any redox activity in these complexes is expected to be metal-centered.

Supramolecular Assembly through Coordination

The assembly of molecular components into larger, ordered structures through non-covalent interactions is the essence of supramolecular chemistry. In the context of metal-ligand systems, coordination bonds provide the primary directional force for the construction of these assemblies. The flexible nature of ligands like this compound, with its propyl side chains, introduces an additional layer of complexity and potential for novel structural motifs.

Design of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The rational design of coordination polymers and MOFs hinges on the predictable coordination of metal ions with organic linkers. nih.gov The geometry and connectivity of the linker are crucial in determining the final structure of the framework. nih.gov For ligands of the this compound family, several key factors influence their potential in constructing such extended networks.

Ligand Flexibility and Conformation: The propyl groups in this compound impart significant conformational flexibility. This flexibility can be both an advantage and a challenge in crystal engineering. While it allows for the accommodation of various coordination geometries of metal centers, it can also lead to the formation of less predictable or even amorphous structures. The ability of the C-S bonds to rotate allows the sulfur donor atoms to orient themselves in various ways to bridge metal centers, potentially leading to diverse network topologies, from one-dimensional chains to complex three-dimensional frameworks. The design of flexible MOFs is an active area of research, as these materials can exhibit dynamic responses to external stimuli. acs.orgchemrxiv.org

Nature of the Sulfur Donor: The sulfur atoms in the thioether moieties are soft Lewis bases, showing a strong affinity for soft metal ions such as Ag(I), Pd(II), and Cu(I). This predictable interaction is a fundamental principle in the design of coordination polymers with these ligands. The coordination of the sulfur atoms can be monodentate or bridging, further expanding the structural possibilities.

Ancillary Ligands and Counter-ions: The presence of other ligands (ancillary ligands) or counter-ions in the coordination sphere of the metal can significantly impact the final structure. These components can block coordination sites, influence the charge of the complex, and participate in non-covalent interactions that guide the self-assembly process.

A hypothetical design for a 1D coordination polymer based on this compound and Ag(I) is depicted below. The flexible nature of the ligand could allow for the formation of a zigzag chain, with the silver ions acting as linear linkers between the sulfur atoms of adjacent ligands.

| Parameter | Hypothetical Value/Description |

| Metal Ion | Ag(I) |

| Ligand | This compound |

| Coordination Geometry | Linear (or near-linear) at Ag(I) |

| Polymer Structure | 1D Zigzag Chain |

| Key Interactions | Ag-S coordination bonds |

Mechanisms of Self-Assembly in Metal-Ligand Systems

The formation of coordination polymers and MOFs is a spontaneous process of self-assembly, driven by the thermodynamic quest for the most stable arrangement of the constituent metal ions and ligands. Several mechanisms and interactions contribute to this process.

Coordination-Driven Self-Assembly: The primary driving force for the formation of these supramolecular structures is the formation of coordinate bonds between the metal centers and the sulfur donor atoms of the this compound ligands. The reversibility of these bonds under certain conditions allows for an error-correction mechanism, leading to the formation of the most thermodynamically stable crystalline product. The principles of modulated self-assembly, where additives can influence the crystallization process, are also relevant in controlling the formation of these frameworks. nih.gov

π-π Stacking: The benzene rings of the ligands can participate in π-π stacking interactions, which can be a significant factor in the organization of the polymeric chains or layers.

C-H···π Interactions: The hydrogen atoms of the propyl chains can interact with the electron-rich π-systems of adjacent benzene rings, further directing the supramolecular arrangement.

Solvent Effects: The solvent used in the synthesis can play a critical role in the self-assembly process. It can act as a template, coordinate to the metal centers, or influence the solubility of the reactants and the final product. The choice of solvent can therefore be a determining factor in the final crystal structure.

The interplay of these various forces—strong, directional coordination bonds and weaker, less directional non-covalent interactions—governs the intricate process of self-assembly, leading to the formation of ordered and often functional supramolecular materials. Understanding these mechanisms is key to the rational design of new coordination polymers and MOFs with desired properties and topologies based on flexible dithioether ligands like this compound.

Catalytic Applications of 1,2 Bis Propylsulfanyl Benzene Based Systems

Regeneration and Reusability Studies of Catalytic Systems

Without any foundational research on the catalytic properties of 1,2-Bis(propylsulfanyl)benzene, any attempt to create the requested content would be speculative and would not adhere to the principles of scientific accuracy. Further research would be required to determine if this compound has any potential applications in the field of catalysis.

Applications of 1,2 Bis Propylsulfanyl Benzene in Materials Science

Development of Electronically Conducting and Magnetic Materials

There is currently no specific research data available on the use of 1,2-Bis(propylsulfanyl)benzene for the development of electronically conducting and magnetic materials. The following subsections describe general principles that are applied to the broader class of metal-dithiolene complexes, but specific examples utilizing this compound are not found in the literature.

Metal bis-1,2-dithiolene complexes are well-known for their planar structures and delocalized electronic systems, which make them attractive building blocks for conductive or magnetic materials. nih.gov These properties facilitate intermolecular interactions crucial for charge transport. The general approach involves coordinating a metal ion with a dithiolene ligand, which can be derived from a precursor like benzene-1,2-dithiol. However, studies specifically employing the this compound ligand for these purposes have not been reported. An attempt to use a related compound, 2,5-bis(propylsulfanyl)benzene dicarboxylic acid, to synthesize a silver(I)-based coordination polymer resulted in an amorphous precipitate, suggesting that the flexible propyl groups may hinder the formation of the highly ordered, crystalline structures typically required for electronic conductivity.

The planar nature of the core of metal-dithiolene complexes is a key feature that promotes π-stacking. nih.gov These stacking interactions create pathways for electron transport between molecules, which is fundamental to the conductivity of the resulting material. The properties of these materials are highly dependent on the arrangement of the molecules in the solid state and the strength of the intermolecular interactions. While this is a critical area of research for dithiolene-based materials, there are no specific studies that analyze the π-stacking behavior or intermolecular interactions of materials derived from this compound.

Supramolecular Materials Design

While supramolecular chemistry is a vast field, there is no specific research focused on the use of this compound in supramolecular materials design. The principles outlined below are general to the field and to related molecular systems.

Self-assembly is a process where molecules spontaneously organize into well-defined structures through non-covalent interactions. This is a cornerstone of supramolecular chemistry for creating functional nanomaterials. The design of molecules that can self-assemble into specific architectures like nanotubes or fibers is an active area of research. However, there are no published studies that demonstrate or analyze the self-assembly of this compound or its derivatives into ordered nanostructures.

A key advantage of using metal-ligand systems in materials science is the ability to tune the properties of the final material by modifying the chemical structure of the ligand or the choice of the metal ion. For metal-dithiolene complexes, changing the substituents on the dithiolene ligand can alter the electronic properties, solubility, and solid-state packing of the complex, thereby tuning its conductivity, magnetic behavior, or optical properties. This is a widely applied strategy in the development of functional molecular materials. Nevertheless, in the absence of synthesized and characterized materials from this compound, there are no reports on the tuning of its potential material properties.

Future Perspectives and Research Challenges for 1,2 Bis Propylsulfanyl Benzene

Advancements in Stereoselective Synthesis and Derivatization

The development of precise and efficient synthetic methodologies is paramount to unlocking the potential of 1,2-bis(propylsulfanyl)benzene. Future research will likely focus on achieving high levels of stereocontrol in its synthesis and subsequent derivatization. The presence of two sulfur atoms offers opportunities for creating chiral ligands, but controlling the stereochemistry at these centers remains a significant challenge.

Key Research Areas:

Asymmetric Synthesis: The development of catalytic asymmetric methods for the synthesis of enantioenriched this compound derivatives will be a critical area of focus. This could involve the use of chiral catalysts to direct the stereoselective addition of propanethiol to a suitable benzene (B151609) precursor.

Post-Synthetic Modification: Exploring the stereoselective derivatization of the propyl chains offers another avenue for introducing chirality. This could involve enzymatic transformations or the use of chiral auxiliaries to control the stereochemical outcome of reactions at the alkyl chains.

Computational Modeling: The use of computational tools to predict the stereochemical outcomes of different synthetic routes and to design more effective chiral catalysts will be instrumental in guiding experimental efforts.

These advancements will pave the way for the synthesis of a diverse library of stereochemically defined this compound derivatives, which are essential for applications in asymmetric catalysis and chiral recognition.

Exploration of Novel Coordination Modes and Multifunctional Metal Complexes

The sulfur atoms in this compound act as soft donor sites, making it an excellent ligand for a variety of metal ions. The coordination chemistry of dithiolate ligands has been extensively studied, and these complexes have found applications as building blocks for conducting and magnetic materials. nih.gov Future research will aim to explore the full range of coordination modes of this compound and to synthesize multifunctional metal complexes with unique properties.

Potential Coordination Geometries and Complex Architectures:

| Coordination Mode | Potential Metal Ions | Resulting Complex Geometry | Potential Applications |

| Bidentate Chelating | Transition Metals (e.g., Ni, Pd, Pt) | Square-planar, Tetrahedral | Catalysis, Electronic Materials |

| Bridging | Main Group Metals, Lanthanides | Polymeric, Cage-like | Luminescent Materials, Sensors |

| Monodentate | Lewis Acidic Metals | Linear, Trigonal Planar | Precursors for larger assemblies |

The flexible nature of the propylsulfanyl groups allows for a range of bite angles and coordination geometries, which can be tuned by varying the metal center and reaction conditions. A significant challenge will be the synthesis and characterization of complexes with novel or unusual coordination modes. The exploration of heterobimetallic complexes, where this compound bridges two different metal centers, could lead to materials with synergistic catalytic or electronic properties.

Expansion into Emerging Catalytic Transformations

While thioethers have been utilized in various catalytic systems, the specific application of this compound in catalysis is an area ripe for exploration. Its ability to stabilize metal centers in various oxidation states makes it a promising ligand for a wide range of catalytic transformations.

Future Catalytic Applications:

Cross-Coupling Reactions: Metal complexes of this compound could serve as robust catalysts for C-C and C-heteroatom bond-forming reactions, which are fundamental transformations in organic synthesis.

Redox Catalysis: The redox-active nature of the sulfur ligands could be exploited in catalytic cycles involving electron transfer processes, such as oxidation and reduction reactions.

Polymerization Catalysis: The steric and electronic properties of the ligand could be tuned to control the activity and selectivity of metal-catalyzed polymerization reactions, leading to the synthesis of polymers with tailored properties.

A key challenge will be to design catalysts with high activity, selectivity, and stability. This will require a detailed understanding of the electronic and steric effects of the ligand on the metal center, as well as the mechanism of the catalytic reaction.

Development of Advanced Functional Materials with Tuned Electronic and Structural Properties

The assembly of this compound and its metal complexes into well-defined supramolecular architectures and functional materials represents a significant long-term goal. The properties of these materials will be dictated by the interplay of the molecular components and their organization in the solid state.

Potential Functional Materials:

Conducting Polymers and Metal-Organic Frameworks (MOFs): The incorporation of this compound into polymeric or framework structures could lead to materials with interesting electronic conductivity, porosity, and sensing capabilities.

Luminescent Materials: The coordination of this compound to emissive metal centers, such as lanthanides or certain transition metals, could result in new phosphorescent or fluorescent materials for applications in lighting and displays.

Liquid Crystals: The anisotropic shape of this compound and its derivatives could be exploited to design novel liquid crystalline materials with tunable phase behavior.

The rational design of these materials will require a deep understanding of intermolecular interactions, such as van der Waals forces, π-π stacking, and hydrogen bonding. The ability to control the self-assembly process to generate materials with desired structures and properties will be a major research challenge.

Q & A

Q. What synthetic methodologies are recommended for preparing 1,2-Bis(propylsulfanyl)benzene, and how can purity be optimized?

Methodological Answer: this compound can be synthesized via nucleophilic aromatic substitution, where benzene derivatives react with propylthiol groups. Key steps include:

- Thiolation: Use a disulfide (e.g., dipropyl disulfide) or thiol (propyl mercaptan) under basic conditions (e.g., KOH/EtOH) to introduce sulfanyl groups.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) improves purity.

- Characterization: Confirm structure via / NMR and FT-IR (C-S stretch at ~600–700 cm) .

Q. How can the crystal structure of this compound be determined, and what software is suitable for refinement?

Methodological Answer:

- X-ray crystallography: Grow single crystals via slow evaporation (e.g., in dichloromethane/hexane). Use SHELX programs (SHELXT for solution, SHELXL for refinement) to analyze bond lengths/angles and verify stereochemistry .

- Data interpretation: Compare experimental bond lengths (C-S: ~1.78–1.82 Å) to DFT-calculated values for validation .

Advanced Research Questions

Q. How does this compound perform as a ligand in transition-metal catalysis, and what factors influence its coordination behavior?

Methodological Answer:

- Ligand design: The sulfur atoms act as soft donors, favoring metals like Pd(II) or Pt(II). Compare catalytic activity to phosphine analogs (e.g., 1,2-Bis(diphenylphosphino)benzene) in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Steric/electronic tuning: Modify propyl chain length to adjust bite angle and electron density. Monitor reaction yields and turnover frequency (TOF) under varying conditions (solvent, temperature) .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound derivatives be resolved?

Methodological Answer:

- Dynamic effects: Variable-temperature NMR (VT-NMR) can reveal conformational exchange. For example, restricted rotation of the propyl chains may cause splitting at low temperatures.

- DFT simulations: Use Gaussian or ORCA to model rotational barriers and predict splitting patterns. Compare with experimental NMR data at 298 K vs. 223 K .

Q. What strategies mitigate sulfur oxidation during catalytic cycles involving this compound ligands?

Methodological Answer:

- Inert atmosphere: Conduct reactions under N/Ar to prevent oxidation to sulfoxides/sulfones.

- Additives: Include reducing agents (e.g., ascorbic acid) or stabilizers (e.g., BHT).

- Post-reaction analysis: Use LC-MS or Raman spectroscopy to detect oxidation byproducts .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.